molecular formula C25H36O6 B1673449 Hydrocortisone butyrate CAS No. 13609-67-1

Hydrocortisone butyrate

Cat. No.: B1673449
CAS No.: 13609-67-1
M. Wt: 432.5 g/mol
InChI Key: BMCQMVFGOVHVNG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hydrocortisone butyrate primarily targets the cytosolic glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response, inflammation, and metabolism .

Biochemical Pathways

The binding of this compound to the glucocorticoid receptor can inhibit genes that code for cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha . The most significant of these is IL-2. Reduced cytokine production limits T cell proliferation . Glucocorticoids also suppress humoral immunity, causing B cells to express lower amounts of IL-2 and IL-2 receptors .

Pharmacokinetics

The pharmacokinetics of this compound, like other corticosteroids, is influenced by several factors, including the vehicle used for delivery, the integrity of the epidermal barrier, and the use of occlusive dressings . .

Result of Action

The action of this compound results in anti-inflammatory and immunosuppressive effects . It is used to treat inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . It is also used to treat many immune and allergic disorders, such as arthritis, lupus, severe psoriasis, severe asthma, ulcerative colitis, and Crohn’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the stability of the compound . Additionally, the integrity of the epidermal barrier and the use of occlusive dressings can influence the absorption and hence the efficacy of the drug .

Biochemical Analysis

Biochemical Properties

Hydrocortisone butyrate interacts with various biomolecules in the body. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing inflammation, itching, and redness . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses cell-mediated immunity by inhibiting genes that code for cytokines .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. After binding to the cytosolic glucocorticoid receptor, the receptor-ligand complex translocates into the cell nucleus . Here, it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding interaction leads to changes in gene expression, which in turn influences the biochemical reactions in the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is reported that mild effects on maternal animals, such as reduced food consumption and a subsequent reduction in body weight gain, were seen at doses ≥0.6 mg/kg/day

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, mild effects on maternal animals, such as reduced food consumption and a subsequent reduction in body weight gain, were seen at doses ≥0.6 mg/kg/day

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized in the liver via CYP3A4 . After metabolism, corticosteroids are excreted by the kidneys . Some of the topical corticosteroids and their metabolites are also excreted into the bile .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is possible that this medication will be absorbed from the skin into the bloodstream

Subcellular Localization

After binding to the cytosolic glucocorticoid receptor, the receptor-ligand complex translocates itself into the cell nucleus This suggests that this compound may be localized in the cell nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of hydrocortisone butyrate involves the esterification of hydrocortisone with butyric acid. The reaction typically requires the presence of a strong acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification . The reaction can be summarized as follows:

Hydrocortisone+Butyric AcidH2SO4Hydrocortisone Butyrate+Water\text{Hydrocortisone} + \text{Butyric Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Hydrocortisone+Butyric AcidH2​SO4​​Hydrocortisone Butyrate+Water

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the use of silica gel as a support material to facilitate the esterification reaction and enhance product purity .

Chemical Reactions Analysis

Types of Reactions: Hydrocortisone butyrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Clinical Applications

1. Treatment of Atopic Dermatitis
Hydrocortisone butyrate has been extensively studied for its efficacy in treating atopic dermatitis (eczema). A randomized controlled trial involving 194 adults demonstrated significant improvement in dermatitis symptoms when treated with this compound 0.1% cream compared to placebo. The study reported a marked reduction in total lesion scores and overall improvement ratings from both patients and investigators .

2. Efficacy in Pediatric Patients
The medication is also indicated for mild to moderate atopic dermatitis in pediatric patients aged three months and older. A double-blind study showed that this compound effectively reduced inflammatory symptoms in this demographic, with no significant adverse effects reported .

3. Combination Therapy
Recent studies have explored the effectiveness of this compound when used in combination with other treatments. For instance, a clinical trial evaluated the efficacy of this compound cream combined with a specific skin cream dressing for treating mild to moderate atopic dermatitis. Results indicated that the combination therapy significantly improved treatment outcomes compared to using this compound alone .

Comparative Efficacy Studies

A comparative study between this compound and clobetasone butyrate revealed that both medications were effective in treating symmetrical eczematous lesions. However, this compound was preferred by patients in certain cases due to its tolerability and effectiveness .

StudyTreatmentOutcome
This compound 0.1%Significant improvement in total lesion scoresMore effective than placebo
This compound + Skin Cream DressingHigher response rates after 4 weeksEffective combination therapy
This compound vs Clobetasone ButyrateBoth effective; preference for hydrocortisone in some casesComparable efficacy

Safety Profile

This compound is generally well tolerated. In clinical trials, most adverse effects reported were mild to moderate, such as localized burning sensations. Serious side effects are rare when the medication is used as directed . Long-term use is cautioned against due to potential risks of skin atrophy and systemic absorption leading to adrenal suppression .

Case Studies

Several case studies have documented the successful application of this compound in clinical practice:

  • Case Study 1 : A patient with severe eczema showed marked improvement after two weeks of treatment with this compound cream applied twice daily. The patient reported reduced itching and inflammation, leading to an overall better quality of life.
  • Case Study 2 : In a pediatric patient suffering from atopic dermatitis, this compound was used successfully over a four-week period, resulting in significant symptom relief without adverse reactions.

Comparison with Similar Compounds

Biological Activity

Hydrocortisone butyrate (HCB) is a synthetic glucocorticoid that exhibits significant anti-inflammatory, antipruritic, and immunosuppressive properties. It is primarily used in dermatological formulations for the treatment of various skin conditions, including atopic dermatitis and chronic dermatitis. This article discusses the biological activity of this compound, supported by clinical studies and research findings.

This compound is derived from hydrocortisone, featuring a butyrate ester that enhances its topical efficacy. Its chemical formula is C25H36O6C_{25}H_{36}O_6, and it acts as a glucocorticoid receptor agonist, influencing various physiological processes:

  • Anti-inflammatory effects : Suppresses the expression of pro-inflammatory cytokines.
  • Immunosuppressive effects : Reduces immune responses, making it effective in treating inflammatory skin diseases.
  • Antipruritic effects : Alleviates itching associated with skin conditions.

Case Studies and Research Findings

  • Pediatric Applications :
    A study involving 264 pediatric patients aged 3 months to 18 years assessed the efficacy of HCB 0.1% lipocream in treating mild to moderate atopic dermatitis. The results indicated that HCB significantly improved treatment success rates compared to the vehicle alone (P < 0.001) with no serious adverse events reported .
    EndpointHCB 0.1% LCrVehicle (LCr)P-value
    Treatment Success (%)6530< 0.001
    Reduction in EASI Score50%20%< 0.001
  • Chronic Dermatitis :
    Another study focused on adults with chronic dermatitis demonstrated that HCB cream effectively managed symptoms over an extended period. Patients reported significant improvement in pruritus and overall skin condition after consistent application .
  • Comparative Studies :
    Research comparing this compound with other topical corticosteroids revealed that HCB was equally effective or superior in managing symptoms of atopic dermatitis while exhibiting a favorable safety profile .

This compound functions through several mechanisms:

  • Glucocorticoid Receptor Agonism : Binds to glucocorticoid receptors, leading to transcriptional regulation of genes involved in inflammation and immune response.
  • Inhibition of Cytokine Production : Reduces the synthesis of interleukins and tumor necrosis factor-alpha (TNF-α), which are crucial mediators in inflammatory pathways.
  • Stabilization of Cell Membranes : Enhances capillary wall stability, reducing edema and inflammation.

Safety Profile

The safety of this compound has been evaluated across various studies, particularly in pediatric populations. The findings consistently indicate minimal side effects when used as directed:

  • No serious adverse events reported in studies involving children .
  • Long-term use has not shown significant systemic absorption or suppression of adrenal function.

Properties

IUPAC Name

[11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O6/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3/h12,17-19,22,26,28H,4-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCQMVFGOVHVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13609-67-1
Record name 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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